Dihydrofluorescein diacetate

Mitochondrial Oxidative Stress Subcellular Imaging Endothelial Cell Biology

Dihydrofluorescein diacetate (DHF-DA), CAS 35340-49-9, is a cell-permeable, non-fluorescent esterase substrate designed for the detection of intracellular reactive oxygen species (ROS). Upon passive diffusion into cells, intracellular esterases cleave the acetate groups, yielding the reduced intermediate dihydrofluorescein (DHF), which is trapped within the cell.

Molecular Formula C24H18O7
Molecular Weight 418.4 g/mol
CAS No. 35340-49-9
Cat. No. B1663447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrofluorescein diacetate
CAS35340-49-9
Molecular FormulaC24H18O7
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28)
InChIKeyYKSJJXGQHSESKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrofluorescein Diacetate (DHF-DA, CAS 35340-49-9) Procurement Guide: Baseline Properties for ROS Detection Assays


Dihydrofluorescein diacetate (DHF-DA), CAS 35340-49-9, is a cell-permeable, non-fluorescent esterase substrate designed for the detection of intracellular reactive oxygen species (ROS) . Upon passive diffusion into cells, intracellular esterases cleave the acetate groups, yielding the reduced intermediate dihydrofluorescein (DHF), which is trapped within the cell. Subsequent oxidation by a broad range of ROS converts DHF into highly fluorescent fluorescein, enabling quantitation of oxidative stress [1]. The compound is characterized by its distinct mitochondrial localization pattern and is supplied as a white to yellow solid powder with a molecular weight of 418.40 g/mol and a melting point of 213-215°C .

Why Substituting Dihydrofluorescein Diacetate with Other ROS Probes Can Compromise Experimental Data


Generic substitution of dihydrofluorescein diacetate with other fluorescein-based ROS probes—such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), its carboxy or chloromethyl derivatives—is a significant risk due to marked differences in intracellular accumulation, subcellular localization, and molar fluorescence [1]. The absence of chlorine atoms in DHF-DA results in a higher molar fluorescence of its oxidized product compared to its chlorinated analog, leading to superior assay brightness [1]. Furthermore, DHF-DA uniquely accumulates in linear mitochondrial structures in oxidatively stressed cells, a pattern not observed with other common probes like H2DCFDA or dihydrorhodamine 123, which exhibit diffuse cytoplasmic staining [1]. These critical differences directly impact signal-to-noise ratios and the spatial interpretation of oxidative stress, rendering interchanging probes without validation a source of potentially misleading or uninterpretable data.

Quantitative Evidence for Selecting Dihydrofluorescein Diacetate (CAS 35340-49-9) Over Common ROS Probe Alternatives


DHF-DA vs. H2DCFDA: Distinct Mitochondrial Localization for Spatially Resolved ROS Detection

In a direct comparative study using human umbilical vein endothelial cells (HUVECs) subjected to anoxia-reoxygenation, dihydrofluorescein diacetate (DHF-DA) uniquely enabled the visualization of linear, mitochondrial structures, a pattern not observed with the chlorinated analog H2DCFDA [1]. In contrast, H2DCFDA, as well as carboxy-H2DCFDA and dihydrorhodamine 123, failed to differentiate between control and reoxygenated cells in confocal microscopy, producing diffuse cytoplasmic signals that lacked organelle specificity [1].

Mitochondrial Oxidative Stress Subcellular Imaging Endothelial Cell Biology

DHF-DA vs. H2DCFDA: Enhanced Intracellular Accumulation for Superior Signal Brightness

Cell-loading studies from a direct comparison demonstrated that dihydrofluorescein (DHF), the deacetylated intracellular form of DHF-DA, achieves higher intracellular concentrations than H2DCF (from H2DCFDA), which is identified as the 'second brightest intracellular probe' in the study [1]. This difference in accumulation, coupled with its inherently higher molar fluorescence, results in superior overall brightness for DHF-DA-loaded cells [1].

Cellular Loading Efficiency Fluorescence Signal-to-Noise Ratio Quantitative ROS Assay

DHF-DA vs. Carboxy-H2DCFDA: Differential Performance in Anoxia-Reoxygenation Models

In the same head-to-head comparison using HUVECs, the carboxy-derivative of H2DCFDA (carboxy-H2DCFDA), which is often used for its improved cellular retention, failed to show any differentiation between control and reoxygenated cells when imaged by confocal microscopy [1]. DHF-DA, conversely, was the only probe among those tested (including H2DCFDA, carboxy-H2DCFDA, and dihydrorhodamine 123) that produced a distinct, mitochondrially localized fluorescent signal in response to reoxygenation [1].

Ischemia-Reperfusion Injury Endothelial Dysfunction Fluorescent Probe Sensitivity

DHF-DA vs. Dihydrorhodamine 123: Superior Intracellular Brightness for Cellular Assays

A comparison of fluorescent probe characteristics reveals that while dihydrorhodamine 123 (DHR 123) exhibits brighter fluorescence extracellularly, dihydrofluorescein diacetate (DHF-DA) demonstrates significantly brighter fluorescence inside the cell . This property is attributed to the higher intracellular accumulation and greater molar fluorescence of its oxidized product [1].

Intracellular ROS Fluorescence Microscopy Probe Selection

CM-H2DCFDA vs. DHF-DA: Enhanced Cellular Retention vs. Superior Mitochondrial Sensitivity

The chloromethyl derivative of H2DCFDA (CM-H2DCFDA) is widely documented to provide much better retention in live cells than H2DCFDA, making it suitable for long-term studies [1]. However, this retention advantage is specific to the H2DCFDA scaffold and does not apply to DHF-DA. While CM-H2DCFDA is favored for its prolonged intracellular residence, DHF-DA is uniquely advantageous for its demonstrated ability to detect and spatially localize mitochondrial ROS during acute oxidative stress, as seen in reoxygenation models [2]. Selection between these probes should be based on experimental priority: retention for time-lapse vs. mitochondrial sensitivity.

Long-term ROS Monitoring Probe Retention Mitochondrial ROS

Optimal Application Scenarios for Dihydrofluorescein Diacetate (CAS 35340-49-9) Based on Verified Performance


Mitochondrial Oxidative Stress and Dysfunction Studies

Dihydrofluorescein diacetate is the preferred probe for investigating mitochondrial-specific ROS production. Its unique ability to localize to linear mitochondrial structures in oxidatively stressed cells, as demonstrated in reoxygenated human endothelium [1], enables spatial correlation of oxidative events with organelle function. This is in stark contrast to alternatives like H2DCFDA and carboxy-H2DCFDA, which provide only diffuse cytoplasmic signals under identical conditions, obscuring the organellar origin of the ROS signal [1].

High-Sensitivity Detection of Low-Level Intracellular Oxidants

For applications where the oxidative stress signal is expected to be subtle—such as in early-stage disease models, low-dose drug toxicity screening, or responses to mild environmental stressors—the superior intracellular brightness of DHF-DA is critical [1]. This enhanced signal, resulting from both higher intracellular accumulation and greater molar fluorescence compared to the next brightest analog (H2DCFDA), provides the improved signal-to-noise ratio necessary to reliably detect and quantify small changes in ROS levels that might be missed by less sensitive probes [1].

Ischemia-Reperfusion and Anoxia-Reoxygenation Injury Models

In pathophysiological models involving oxygen deprivation and restoration, such as stroke, myocardial infarction, or organ transplant research, DHF-DA has proven uniquely capable of detecting ROS generation during the critical reoxygenation phase. Unlike other tested probes including H2DCFDA, carboxy-H2DCFDA, and dihydrorhodamine 123, DHF-DA produced a clear and distinct fluorescent signal that differentiated reoxygenated cells from normoxic controls in a confocal microscopy study [1]. This makes it a superior tool for quantifying oxidative burst events associated with reperfusion injury.

Confocal Microscopy and High-Resolution Subcellular Imaging of ROS

DHF-DA is the optimal choice for confocal microscopy studies requiring high-resolution, subcellular localization of oxidative stress. Its distinct, mitochondrially targeted fluorescence pattern provides a clear, organelle-specific readout [1]. This contrasts with the blurred, diffuse cytoplasmic fluorescence produced by probes like H2DCFDA and DHR 123 [1], which can make it impossible to ascertain the precise intracellular source of ROS, thereby limiting the mechanistic insights gained from imaging data.

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